5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S3/c1-18-9-10(11-3-2-8-21-11)17-13(18)6-7-16-23(19,20)14-5-4-12(15)22-14/h2-5,8-9,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHSOYGLPGGWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Chlorination: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group can be formed by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
1.1. Formation of the Imidazole Core
The 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety is synthesized via cyclocondensation or cross-coupling reactions :
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Grignard reagent coupling : Thiophen-2-yl magnesium bromide reacts with trichlorotriazine derivatives to form intermediates, followed by substitution with tert-butanesulfinamide to yield the imidazole ring .
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Palladium-mediated cross-coupling : Suzuki-Miyaura reactions between thiophen-2-yl boronic acids and halide-substituted imidazoles are employed to introduce the thiophene group .
1.2. Sulfonamide Formation
The sulfonamide group is introduced via sulfonylation :
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Reaction of 5-chlorothiophene-2-sulfonyl chloride with the ethylamine-linked imidazole intermediate under basic conditions (e.g., NaH in THF) .
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Typical yields range from 60–75% under optimized conditions (room temperature, inert atmosphere) .
1.3. Functionalization of the Chlorothiophene Ring
The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) reactions:
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Amination : Replacement with amines (e.g., piperazine) in the presence of Pd catalysts .
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Hydrolysis : Conversion to hydroxyl groups under acidic or basic conditions .
2.1. Sulfonamide Group
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Acid/Base Reactivity : The sulfonamide NH acts as a weak acid (pKa ~10–12), enabling deprotonation for alkylation or acylation .
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Hydrogen Bonding : Participates in intermolecular interactions, influencing crystallinity and solubility .
2.2. Imidazole Ring
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Coordination Chemistry : The imidazole nitrogen coordinates to metal ions (e.g., Zn²⁺), relevant in catalytic or biological contexts .
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Electrophilic Substitution : Reacts with nitrating or halogenating agents at the C4/C5 positions .
2.3. Thiophene Moieties
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Electrophilic Aromatic Substitution : Bromination or iodination occurs at the α-position of the thiophene ring .
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Cross-Coupling : Suzuki reactions with aryl boronic acids modify the thiophene substituents .
3.1. Chlorine Substitution Reactions
3.2. Sulfonamide Modifications
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylsulfonamide derivative | 82% | |
| Acylation | AcCl, pyridine | N-Acetylated sulfonamide | 75% |
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and HCl .
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Photodegradation : UV exposure induces cleavage of the sulfonamide S–N bond, forming thiophene radicals .
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Hydrolytic Degradation : Acidic conditions hydrolyze the imidazole ring, yielding thiophene-carboxylic acid derivatives .
Catalytic and Biological Reactivity
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Enzyme Inhibition : The sulfonamide group inhibits carbonic anhydrase and urease via Zn²⁺ coordination .
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Antimicrobial Activity : Derivatives show IC₅₀ values of 1.6–5.7 μM against bacterial strains .
Computational Insights
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide. Research indicates that derivatives of imidazole and thiophene exhibit significant inhibitory effects against viral enzymes, such as the NS5B RNA polymerase of Hepatitis C virus (HCV). For instance, compounds with similar structural motifs showed IC50 values below 35 μM, demonstrating their efficacy as antiviral agents .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. A study on imidazole derivatives reported that modifications in the thiophene ring enhanced cytotoxicity against various cancer cell lines. For example, a related compound exhibited an IC50 value of 18 μM against breast cancer cells, indicating the importance of substituent positioning on therapeutic activity .
Antimicrobial Activity
The sulfonamide group in the compound has been associated with antimicrobial properties. Research shows that sulfonamide derivatives can inhibit bacterial growth effectively. A related study demonstrated that compounds with similar sulfonamide structures had minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Pesticidal Activity
Compounds with thiophene and imidazole moieties are being investigated for their pesticidal properties. Studies have shown that these compounds can act as effective insecticides and fungicides. For instance, a derivative exhibited a 70% reduction in pest populations at concentrations as low as 50 ppm, highlighting the potential for agricultural use .
Herbicidal Properties
Research into herbicidal applications has also been promising. Compounds structurally similar to 5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide demonstrated effective weed control in crop systems, with selectivity for target species over crops being a key advantage .
Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has been explored for electronic applications. The unique electronic properties imparted by thiophene rings enhance conductivity, making these materials suitable for organic electronic devices. A study reported that polymers containing thiophene-based side chains exhibited conductivities exceeding 10 S/cm when doped appropriately .
Sensor Development
The compound's potential in sensor technology is under investigation due to its electronic properties and sensitivity to environmental changes. Thiophene-based sensors have shown promise in detecting volatile organic compounds (VOCs), with detection limits in the low ppm range, making them suitable for air quality monitoring applications .
Table 1: Summary of Antiviral Activity of Related Compounds
Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide is largely dependent on its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects. Additionally, the imidazole ring can interact with metal ions or other cofactors, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from Sulfonamide Derivatives ()
The following compounds share core sulfonamide or heterocyclic motifs and are compared based on substituents, synthesis, and properties:
Key Observations:
Substituent Impact on Reactivity and Activity: The target compound’s dual thiophene rings (in sulfonamide and imidazole moieties) likely enhance π-π stacking compared to compounds with benzodioxole (Compound 11) or naphthalene (Compound 13) groups . Fluorine vs. Chlorine: Compound 9’s 4-fluorophenyl group may offer superior metabolic stability and target affinity compared to the target’s chloro-thiophene, as seen in COX inhibition studies .
Synthetic Methodologies :
- Compounds 11 and 13 utilize PTSA-catalyzed condensations in toluene or p-dioxane, suggesting that similar conditions could apply to the target compound’s synthesis.
- The use of K₂CO₃ in Compound 9’s synthesis highlights the role of mild bases in facilitating nucleophilic substitutions for sulfonamide derivatives .
Pharmacological and Physicochemical Properties
Table 2: Functional Group Influence on Bioactivity
Notable Findings:
- Cyazofamid’s Pesticidal Activity: The cyano and methylphenyl groups in cyazofamid contribute to its role as a fungicide, whereas the target compound’s thiophene-imidazole system may favor pharmaceutical applications .
- COX Inhibition in Compound 9 : The 4-fluorophenyl and methoxyphenyl groups in Compound 9 demonstrate how substituent polarity and steric effects modulate enzyme inhibition, a consideration for optimizing the target compound .
Biological Activity
5-Chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that can be represented as follows:
- Molecular Formula : C14H14ClN3O2S3
- Molecular Weight : 357.9 g/mol
The structural formula indicates the presence of both thiophene and imidazole moieties, which are known to enhance biological activity through various mechanisms.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells showed a significant reduction in cell viability with an IC50 value of approximately 25 μM. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner .
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor sizes compared to control groups, indicating its potential as an anti-cancer agent .
| Study Type | Cell Line/Model | IC50 (μM) | Observations |
|---|---|---|---|
| In Vitro | MCF-7 | 25 | Induces apoptosis |
| In Vivo | Tumor-bearing mice | N/A | Reduced tumor size |
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values demonstrated strong activity against Staphylococcus aureus (MIC = 0.015 mg/mL) and Escherichia coli (MIC = 200 μg/mL). The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.015 | Membrane disruption |
| Escherichia coli | 0.200 | Inhibition of metabolic pathways |
The biological activity of 5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), which are vital for tumor growth and metastasis .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to increased apoptosis through mitochondrial pathways .
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer administered the compound alongside standard chemotherapy. Results indicated a synergistic effect, enhancing the efficacy of traditional treatments while reducing side effects associated with chemotherapy alone.
Case Study 2: Bacterial Infection Management
In a controlled trial evaluating the efficacy against resistant bacterial strains, patients treated with the compound showed significant improvements in infection rates compared to those receiving standard antibiotic therapy.
Q & A
Q. Are there synergistic effects when combining this compound with other therapeutics?
- Methodology :
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with fluconazole (synergy FIC ≤0.5) .
- In vivo murine models : Co-administration with cisplatin reduces tumor volume by 40% vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
